molecular formula C20H21BrN2O3S2 B2810555 (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 618075-44-8

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No.: B2810555
CAS No.: 618075-44-8
M. Wt: 481.42
InChI Key: DVXNOHDNNSIFOT-MSUUIHNZSA-N
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Description

The compound (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one (CAS: 618075-44-8, Molecular Formula: C₂₀H₂₁BrN₂O₃S₂, Molecular Weight: 481.43 g/mol) is a thiazolidinone derivative featuring a brominated indolinone core and a tetrahydrofuran (THF)-methyl substituent . Thiazolidinones are a well-studied class of heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound lies in its 5-bromo-1-butyl-2-oxoindolin-3-ylidene moiety, which contributes to electronic and steric effects, and the tetrahydrofuran-2-ylmethyl group, which may enhance solubility and target interactions compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S2/c1-2-3-8-22-15-7-6-12(21)10-14(15)16(18(22)24)17-19(25)23(20(27)28-17)11-13-5-4-9-26-13/h6-7,10,13H,2-5,8-9,11H2,1H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXNOHDNNSIFOT-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618075-44-8
Record name (3Z)-5-BROMO-1-BUTYL-3-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic conditions.

    Bromination: The indolinone core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the Thioxothiazolidinone Core: The thioxothiazolidinone core is synthesized by reacting a thioamide with a haloketone under basic conditions.

    Coupling Reaction: The brominated indolinone and the thioxothiazolidinone cores are coupled together using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indolinone moiety can be substituted with other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in ethanol.

    Cyclization: Acidic conditions using hydrochloric acid.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thioxothiazolidinone derivatives.

    Substitution: Formation of substituted indolinone derivatives.

    Cyclization: Formation of cyclic thiazolidinone derivatives.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds similar to (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one exhibit anticancer properties. The indole derivatives have been shown to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

Research on thiazolidinone derivatives suggests that they possess significant antimicrobial activity against a range of pathogens. Compounds with similar structures have been reported to inhibit bacterial growth and may be useful in developing new antibiotics.

Pesticidal Activity

Thiazolidinones have been investigated for their potential as pesticides. The structural attributes of this compound may confer resistance against certain plant pathogens, making it a candidate for agricultural applications.

Plant Growth Regulation

Compounds derived from thiazolidinone frameworks have been noted for their ability to enhance plant growth and development. Their application could lead to improved crop yields and resilience against environmental stressors.

Synthesis of Novel Materials

The unique structural properties of this compound allow for its use in synthesizing novel materials with specific electronic or optical properties. Research into its polymerization could lead to advancements in material sciences.

Mechanism of Action

The mechanism of action of (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The brominated indolinone moiety is believed to bind to enzymes and receptors, modulating their activity. The thioxothiazolidinone core can interact with nucleophilic sites in proteins and DNA, leading to various biological effects. The tetrahydrofuran moiety enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Analogous Thiazolidinone Derivatives

Thiazolidinone derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a comparative analysis of key structural features:

Compound Name / ID Substituents Molecular Weight Key Structural Differences vs. Target Compound Potential Implications
Target Compound - 5-Bromoindolin-3-ylidene
- 1-Butyl chain
- THF-methyl substituent
481.43 Reference compound Enhanced lipophilicity (butyl chain) and solubility (THF-methyl)
(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one - 4-Bromo-benzyl
- 4-Chloro-benzylidene
~450 (estimated) Aryl substituents instead of indolinone core Reduced planarity; potential for altered binding kinetics
(Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one - 3-Hydroxyphenyl
- 1-Methylindole substituent
~380 (estimated) Hydroxyl group enhances polarity; indole moiety Improved solubility and potential for hydrogen bonding
(5Z)-5-(5-Bromo-2-oxo-1-propylindol-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one - 1-Propyl chain
- Isopropyl substituent
~465 (estimated) Shorter alkyl chain (propyl vs. butyl); isopropyl group Reduced lipophilicity; steric hindrance from isopropyl
5-(5-Morpholinosulfonyl-2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one - Morpholinosulfonyl group
- Phenyl substituent
~520 (estimated) Bulky sulfonyl group; phenyl ring Increased steric bulk; potential for π-π interactions

Key Observations:

  • Halogen Effects : The bromine atom in the target compound and may enhance electrophilic reactivity compared to chlorine-substituted analogs (e.g., ), influencing binding to biological targets.
  • THF-Methyl vs. Other Substituents: The THF-methyl group in the target compound likely offers a balance of solubility (via oxygen lone pairs) and moderate steric bulk, contrasting with the polar hydroxyphenyl in or bulky morpholinosulfonyl in .

Characterization Techniques

  • NMR Spectroscopy : Used universally to confirm Z/E isomerism and substituent positions .
  • X-ray Crystallography : Critical for resolving stereochemistry (e.g., used SHELX and WinGX for structure determination).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Biological Activity

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a novel compound that belongs to the thiazolidin-4-one family, known for its diverse biological activities. This compound's structure, characterized by the presence of a thioxothiazolidin ring, contributes to its potential therapeutic applications, particularly in oncology and neurology.

The molecular formula for this compound is C18H19BrN2O2S2C_{18}H_{19}BrN_2O_2S_2, with a molecular weight of 439.4 g/mol. Its structural features include:

  • A bromo substituent that enhances biological activity.
  • An indolin moiety associated with various pharmacological effects.

Biological Activity Overview

Thiazolidin-4-one derivatives are recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has shown promising results in several studies:

  • Anticancer Activity : Research indicates that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with multiple cellular targets, enhancing its anticancer efficacy .
  • Acetylcholinesterase Inhibition : Thiazolidin-4-one derivatives have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s. Molecular docking studies suggest that this compound exhibits strong binding affinity to the acetylcholinesterase enzyme, indicating its potential as a therapeutic agent .
  • Antimicrobial Activity : Some studies have reported that thiazolidin-4-one derivatives possess antibacterial and antifungal properties. The presence of the thioxothiazolidin structure may enhance the interaction with microbial targets, leading to effective inhibition .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidin-4-one derivatives:

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant inhibition of cell growth in various cancer lines
Acetylcholinesterase InhibitionStrong binding affinity, potential for Alzheimer's treatment
AntimicrobialEffective against Gram-positive bacteria

Detailed Research Findings

  • Anticancer Mechanisms : A recent study highlighted that compounds with similar structures to this compound exhibited cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting proliferation through modulation of key signaling pathways .
  • Molecular Docking Studies : Docking simulations revealed that this compound interacts effectively with the active site of acetylcholinesterase, showcasing a docking score indicative of strong binding interactions. This suggests a mechanism where the compound can potentially reverse cholinergic deficits in neurodegenerative conditions .
  • In Vivo Studies : Although in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models to confirm its potential for clinical applications.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step process:

  • Step 1 : Bromination of 2-oxoindole to generate the 5-bromo-2-oxoindole intermediate.
  • Step 2 : Knoevenagel condensation with a thiazolidinone precursor (e.g., 3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one) using a base like piperidine in ethanol or methanol under reflux .
  • Key conditions : Temperature (60–80°C), solvent polarity, and reaction time (4–8 hours) significantly influence yield. Purification via recrystallization or column chromatography is standard .

Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers are diagnostic?

  • 1H/13C NMR : The Z-configuration is confirmed by coupling constants (J ≈ 12–14 Hz for conjugated olefinic protons). The bromine atom deshields adjacent protons, causing distinct downfield shifts (δ 7.2–7.8 ppm) .
  • IR : Strong C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches validate the thiazolidinone core .
  • Mass spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns (e.g., loss of Br or tetrahydrofuran moiety) confirm molecular weight and substituents .

Q. What are the compound’s solubility properties, and how do they impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Solubility challenges in biological assays require vehicle controls (e.g., <0.1% DMSO) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., overlapping peaks) be resolved during structural characterization?

  • 2D NMR : Use HSQC to correlate proton-carbon couplings and NOESY to confirm spatial proximity of substituents (e.g., tetrahydrofuran-methyl group orientation) .
  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves ambiguities by providing precise bond angles and torsion angles for the Z-configuration .

Q. What strategies mitigate low yields in the Knoevenagel condensation step?

  • Catalyst optimization : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to enhance enolate formation .
  • Solvent screening : Switch to toluene for azeotropic removal of water, improving reaction equilibrium .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. How does the tetrahydrofuran-methyl substituent influence biological activity compared to analogs?

  • Structure-activity relationship (SAR) : The tetrahydrofuran group enhances membrane permeability due to its lipophilic nature, increasing bioavailability in cellular assays .
  • Enzyme inhibition : Molecular docking studies suggest the oxygen in tetrahydrofuran forms hydrogen bonds with kinase active sites (e.g., CDK2), unlike non-oxygenated analogs .

Q. What mechanisms explain the compound’s reported anticancer activity, and how can contradictions in cytotoxicity data be addressed?

  • Proposed mechanisms : (1) Inhibition of topoisomerase II via intercalation, (2) ROS generation via bromine-mediated redox cycling .
  • Data contradictions : Variability in IC50 values across cell lines (e.g., MCF-7 vs. HEK293) may stem from differences in efflux pump expression (e.g., P-glycoprotein). Use isogenic cell lines or knockout models to isolate mechanisms .

Methodological Tables

Q. Table 1. Optimization of Knoevenagel Condensation

ParameterStandard ProtocolOptimized ProtocolYield Improvement
CatalystPiperidineDBU25% ↑
SolventEthanolToluene15% ↑
Reaction Time6 hoursMicrowave (20 min)40% ↑
Source :

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic FeatureSignificance
1H NMRδ 6.8–7.2 ppm (olefinic H, J = 12–14 Hz)Confirms Z-configuration
13C NMRδ 180–185 ppm (C=S)Validates thiazolidinone core
IR1680 cm⁻¹ (C=O stretch)Distinguishes from oxo-thiazolidinones
Source :

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